molecular formula C21H44O2 B013537 1-Octadecoxypropan-2-ol CAS No. 25231-21-4

1-Octadecoxypropan-2-ol

Cat. No. B013537
CAS RN: 25231-21-4
M. Wt: 328.6 g/mol
InChI Key: ZQCIPRGNRQXXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis routes for 1-Octadecoxypropan-2-ol are not directly documented, analogous procedures for related compounds involve steps like condensation reactions, nucleophilic substitutions, and functional group transformations. For example, the synthesis of complex organic molecules often employs solid-phase oligodeoxyribonucleotide synthesis for therapeutic applications, showcasing the versatility and innovation in modern chemical synthesis techniques (A. Grajkowski, A. Wilk, M. Chmielewski, L. Phillips, & S. Beaucage, 2001).

Molecular Structure Analysis

The molecular structure of 1-Octadecoxypropan-2-ol, like its analogs, can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1-Octadecoxypropan-2-ol include oxidation, reduction, and functional group modifications. The reactivity patterns of such molecules can be influenced by their molecular structure, with specific functional groups undergoing selective transformations. The study of ketol-acid reductoisomerase and alcohol dehydrogenase in the production of biofuels illustrates the complex interplay between molecular structure and reactivity (S. Bastian, Xiang Liu, Joseph T. Meyerowitz, C. Snow, Mike M Y Chen, & F. Arnold, 2011).

Scientific Research Applications

Applications in Chemical Synthesis

1-Octadecoxypropan-2-ol is a compound that may find applications in various chemical synthesis processes. For instance, its structural similarities with compounds like 2-methoxypropan-1-ol suggest potential uses in the production of solvents, adhesion agents, and as intermediates in chemical synthesis processes. 2-Methoxypropan-1-ol itself is utilized in industries involving paints, varnishes, dyes, inks, and cleaning formulations, indicating a possible scope for 1-Octadecoxypropan-2-ol in similar applications (Kilanowicz-Sapota & Klimczak, 2021).

Biomedical Research

In biomedical research, compounds structurally related to 1-Octadecoxypropan-2-ol, such as various 1-aminopropan-2-ols, have been synthesized and evaluated for their potential medical applications. For example, a series of 1-aminopropan-2-ols showed micromolar potency against malaria, indicating the potential for 1-Octadecoxypropan-2-ol or its derivatives in antimalarial research (Robin et al., 2007).

Biofuel Production

1-Octadecoxypropan-2-ol might also be relevant in biofuel production research. Similar compounds, like 2-methylpropan-1-ol, have been studied for their potential as biofuels. For example, engineered enzymes have enabled the anaerobic production of 2-methylpropan-1-ol at high yields in Escherichia coli, suggesting a potential pathway for producing biofuels using 1-Octadecoxypropan-2-ol or related compounds (Bastian et al., 2011).

Nanotechnology

In nanotechnology, compounds with similar structural features to 1-Octadecoxypropan-2-ol have been used in the synthesis of nanocrystals and other nanostructures. For instance, 1-dodecanethiol, which shares functional groups with 1-Octadecoxypropan-2-ol, has been used in the synthesis of Ag-In-Zn-S quaternary nanocrystals (Bujak et al., 2019). This suggests the potential application of 1-Octadecoxypropan-2-ol in developing novel nanomaterials.

Safety And Hazards

1-Octadecoxypropan-2-ol is generally considered safe for use in regulated quantities. However, excessive exposure may lead to skin irritation or allergic reactions. Always follow safety guidelines and handle with care.


Future Directions

Research on 1-Octadecoxypropan-2-ol continues to explore its applications in various fields. Future directions include:



  • Investigating its potential as a biofuel precursor.

  • Studying its role in nanotechnology for novel nanomaterial synthesis.


properties

IUPAC Name

1-octadecoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-21(2)22/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIPRGNRQXXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865197
Record name 1-(Octadecyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octadecoxypropan-2-ol

CAS RN

25231-21-4
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-octadecyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-octadecyl-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octadecoxypropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Octadecoxypropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Octadecoxypropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Octadecoxypropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Octadecoxypropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Octadecoxypropan-2-ol

Citations

For This Compound
3
Citations
N Mendes, PJ Alves, M Barros, JM Rodrigues… - Healthcare, 2022 - mdpi.com
… In addition to these constituents, topical preparations also contain multiple others, namely emollients, such as isopropyl palmitate, PPG-15 stearic ether (1-octadecoxypropan-2-ol), …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
K Buchanan, HM Fletcher, M Reid - International Journal of Gynecology & …, 2010 - Elsevier
… chloride (skin conditioner), isopropyl palmitate (emollient), cetearyl alcohol (stabilizer), propylene glycol isostearate (emollient), PPG-15 stearyl ether (1-octadecoxypropan-2-ol) …
M Brennan, G Young, D Devane - Cochrane Database of …, 2012 - cochranelibrary.com
… topical preparations contained multiple ingredients including isopropyl palmitate (emollient), propylene glycol isostearate (emollient), PPG‐15 stearyl ether (1‐octadecoxypropan‐2‐ol) (…
Number of citations: 78 www.cochranelibrary.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.